molecular formula C11H19N3O2 B2961749 Tert-butyl 5-amino-1-propan-2-ylpyrazole-4-carboxylate CAS No. 2248363-28-0

Tert-butyl 5-amino-1-propan-2-ylpyrazole-4-carboxylate

Cat. No. B2961749
CAS RN: 2248363-28-0
M. Wt: 225.292
InChI Key: IRCRQIVWIRQNSQ-UHFFFAOYSA-N
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Description

Tert-butyl 5-amino-1-propan-2-ylpyrazole-4-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as TAPP and is a pyrazole derivative.

Mechanism of Action

The mechanism of action of TAPP is not fully understood. However, it has been proposed that TAPP may exert its antitumor and anti-inflammatory activities by inhibiting the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. TAPP has also been found to inhibit the growth of cancer cells by inducing apoptosis, which is a programmed cell death.
Biochemical and physiological effects:
TAPP has been found to exhibit antitumor and anti-inflammatory activities. TAPP has also been studied for its potential as a drug delivery system. In addition, TAPP has been used as a building block for the synthesis of MOFs and as a ligand in catalytic reactions.

Advantages and Limitations for Lab Experiments

One of the advantages of using TAPP in lab experiments is its high yield of synthesis. TAPP is also stable under normal laboratory conditions. However, one of the limitations of using TAPP is its low solubility in water, which may limit its applications in certain experiments.

Future Directions

For the study of TAPP include the development of TAPP-based drug delivery systems, the synthesis of TAPP derivatives with improved properties, and the elucidation of its mechanism of action.

Synthesis Methods

The synthesis of TAPP involves the reaction of tert-butyl 5-amino-1H-pyrazole-4-carboxylate with 2-bromo-1-propanol in the presence of a base. This reaction results in the formation of TAPP as a white solid. The synthesis of TAPP has been optimized to obtain a high yield of the product.

Scientific Research Applications

TAPP has been extensively studied for its potential applications in various fields such as medicinal chemistry, materials science, and catalysis. In medicinal chemistry, TAPP has been found to exhibit antitumor and anti-inflammatory activities. TAPP has also been studied for its potential as a drug delivery system. In materials science, TAPP has been used as a building block for the synthesis of metal-organic frameworks (MOFs). MOFs are a class of porous materials that have potential applications in gas storage, separation, and catalysis. TAPP has also been used as a ligand in catalytic reactions.

properties

IUPAC Name

tert-butyl 5-amino-1-propan-2-ylpyrazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3O2/c1-7(2)14-9(12)8(6-13-14)10(15)16-11(3,4)5/h6-7H,12H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRCRQIVWIRQNSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=C(C=N1)C(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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